molecular formula C20H20N2O2 B14305267 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one CAS No. 112121-99-0

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one

Cat. No.: B14305267
CAS No.: 112121-99-0
M. Wt: 320.4 g/mol
InChI Key: KTVGVIVXOSWWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one is a complex organic compound that features an indene core structure substituted with an aniline group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one involves its interaction with specific molecular targets. The aniline and morpholine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
  • 4-Morpholinoaniline

Uniqueness

3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. The presence of both aniline and morpholine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

112121-99-0

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-anilino-2-(morpholin-4-ylmethyl)inden-1-one

InChI

InChI=1S/C20H20N2O2/c23-20-17-9-5-4-8-16(17)19(21-15-6-2-1-3-7-15)18(20)14-22-10-12-24-13-11-22/h1-9,21H,10-14H2

InChI Key

KTVGVIVXOSWWLO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C3=CC=CC=C3C2=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.